Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
Description
Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a synthetic organic compound featuring a dioxoisoindole core substituted with a 3-methylphenyl group at the 2-position and a butyl ester moiety at the 5-position.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-3-4-10-25-20(24)14-8-9-16-17(12-14)19(23)21(18(16)22)15-7-5-6-13(2)11-15/h5-9,11-12H,3-4,10H2,1-2H3 |
InChI Key |
YSWZMYNRCAITGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with butanol in the presence of a catalyst. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of perfumes, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s closest analog, [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxylate (CAS: 731837-74-4), shares the dioxoisoindole backbone but differs in substituents:
- Ester group : A 3-methylbutyl chain replaces the butyl group in the target compound.
Key Property Comparison
The increased lipophilicity (XLogP3) of the analog correlates with its longer 3-methylbutyl chain and hydrophobic dihydroindole group. This suggests that the target compound may exhibit improved aqueous solubility, a critical factor in pharmacokinetics.
Functional Group Impact
- tert-Butyl 3-methyl-2-... carboxylate derivatives (e.g., ): Compounds with tert-butyl esters and polycyclic systems (e.g., phenanthrene) exhibit higher molecular weights (>500 g/mol) and reduced solubility compared to the target compound. Their complex structures often require advanced NMR techniques (e.g., ¹³C and ¹H at 150–600 MHz) for characterization, but incomplete data limits direct comparisons .
- 3-Methylphenyl-substituted amines (): Compounds like 1-(3-methylphenyl)propan-2-amine lack the dioxoisoindole core but share the 3-methylphenyl motif.
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